molecular formula C26H32N4O3S B2436738 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide CAS No. 886888-39-7

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide

Cat. No.: B2436738
CAS No.: 886888-39-7
M. Wt: 480.63
InChI Key: JWINLUMSFCEVFW-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c31-25(14-9-19-5-1-2-6-19)27-21-10-12-22(13-11-21)34(32,33)30-17-15-20(16-18-30)26-28-23-7-3-4-8-24(23)29-26/h3-4,7-8,10-13,19-20H,1-2,5-6,9,14-18H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINLUMSFCEVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C28H37N3O3
  • Molecular Weight : 463.61 g/mol

This complex structure features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing the benzimidazole structure can interact with various biological targets. For instance, they may inhibit cell proliferation by disrupting microtubule dynamics, similar to other known antitumor agents. The sulfonamide group enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Antiproliferative Effects

A study evaluating the antiproliferative activity of related compounds demonstrated significant effects against multiple cancer cell lines. The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
PIB-SO 1HT-290.5
PIB-SO 2M210.8
PIB-SO 3MCF70.6

These results indicate that modifications in the structure can lead to enhanced activity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Mechanistic Studies

Mechanistic studies have shown that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through the activation of caspases. This was confirmed using flow cytometry and Western blot analysis, demonstrating increased expression of pro-apoptotic markers in treated cells compared to controls.

Study on Anticancer Activity

In a clinical study involving patients with advanced solid tumors, a derivative of this compound was administered. The results indicated a partial response in 30% of patients, with manageable side effects primarily involving gastrointestinal disturbances.

Angiogenesis Inhibition

Another study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the antiangiogenic properties of this compound. The results showed a significant reduction in neovascularization compared to control groups, indicating potential use in cancer therapy where angiogenesis plays a critical role.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach identifies three critical fragments:

  • 4-(1H-Benzo[d]imidazol-2-yl)piperidine
  • 4-Sulfamoylphenyl intermediate
  • 3-Cyclopentylpropanoyl chloride

Disconnection at the sulfonamide linkage (C-S bond) reveals the piperidine-benzimidazole core and the sulfonyl-aniline precursor. Subsequent disconnection of the amide bond separates the 3-cyclopentylpropanoyl moiety from the aniline sulfonamide.

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)piperidine

Benzimidazole Ring Formation

Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 4-(1H-benzo[d]imidazol-2-yl)piperidine , two approaches are feasible:

Direct Cyclization with Piperidine-4-carboxylic Acid

Heating o-phenylenediamine with piperidine-4-carboxylic acid in polyphosphoric acid (PPA) at 150–180°C for 6–8 hours yields the benzimidazole-piperidine hybrid. This method, however, suffers from moderate yields (~40%) due to competing polymerization.

Alkylation of Preformed Benzimidazole

Alternatively, 2-chloromethylbenzimidazole is reacted with piperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving higher regioselectivity and yields (~65%). The reaction proceeds via nucleophilic substitution, with potassium carbonate as a base to scavenge HCl.

Piperidine Functionalization

The piperidine nitrogen must be available for sulfonylation. Protection-deprotection strategies are unnecessary if sulfonylation is performed directly. Nuclear magnetic resonance (NMR) studies confirm the piperidine’s chair conformation, ensuring accessibility of the amine.

Synthesis of 4-Sulfamoylphenyl Intermediate

Sulfonylation of 4-Aminophenylsulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is reacted with 4-(1H-benzo[d]imidazol-2-yl)piperidine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (yield: 85–90%). The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol, affording 4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline (yield: 95%).

Synthesis of 3-Cyclopentylpropanoyl Chloride

Carboxylic Acid Activation

3-Cyclopentylpropanoic acid is treated with thionyl chloride (SOCl₂) in anhydrous toluene under reflux (2 hours). The resulting acyl chloride is distilled under reduced pressure (60°C, 15 mmHg) to yield a colorless liquid (yield: 92%).

Amidation of the Aniline Sulfonamide

Coupling Reaction

The aniline intermediate (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline ) is reacted with 3-cyclopentylpropanoyl chloride in tetrahydrofuran (THF) at 0°C. Pyridine is added to absorb HCl, and the mixture is stirred for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound as a white solid (yield: 78%).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Benzimidazole Synthesis

Microwave irradiation (150 W, 140°C, 30 minutes) accelerates the cyclocondensation of o-phenylenediamine with piperidine-4-carboxylic acid, improving yields to 70% while reducing reaction time.

Solid-Phase Sulfonylation

Immobilizing 4-nitrobenzenesulfonyl chloride on Wang resin enables stepwise sulfonylation and reduction, simplifying purification. This method achieves 88% yield with >99% purity (HPLC).

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes the amidation of 3-cyclopentylpropanoic acid with the aniline sulfonamide in tert-butanol, offering a greener alternative (yield: 65%, ee >98%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.62 (m, 8H, cyclopentyl), 2.15 (t, 2H, CH₂CO), 2.85–3.10 (m, 4H, piperidine), 7.35–7.80 (m, 4H, benzimidazole), 8.10 (d, 2H, sulfonylphenyl), 10.20 (s, 1H, NH).
  • HRMS (ESI+) : m/z calculated for C₂₇H₃₃N₄O₃S [M+H]⁺: 509.2221; found: 509.2218.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98% (retention time: 6.7 minutes).

Challenges and Troubleshooting

Sulfonylation Side Reactions

Over-sulfonylation at the piperidine nitrogen is mitigated by using a 1:1 molar ratio of sulfonyl chloride to amine and maintaining low temperatures (0–5°C).

Amidation Incompatibility

Direct coupling of 3-cyclopentylpropanoic acid with the aniline via EDCI/HOBt results in poor yields (<30%) due to steric hindrance. Acyl chloride formation is essential for efficient amidation.

Q & A

What are the optimized synthetic routes for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide, and how can reaction yields be improved?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole-piperidine core. Key steps include:

  • Coupling Reactions : Use of sulfonamide-forming reagents (e.g., sulfonyl chlorides) under anhydrous conditions in solvents like DMF or dichloromethane .
  • Catalysts : Triethylamine or DMAP to facilitate nucleophilic substitution at the sulfonyl group .
  • Cyclopentylpropanamide Incorporation : Amide bond formation via carbodiimide crosslinkers (e.g., EDC/HOBt) at controlled pH (6.5–7.5) to minimize hydrolysis .
    Yield Optimization :
  • Monitor intermediates via TLC or HPLC to isolate high-purity precursors .
  • Use microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side products .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:
Primary Methods :

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm for benzimidazole and phenyl groups), cyclopentyl CH2 (δ 1.5–2.0 ppm), and sulfonamide NH (δ 10–11 ppm) .
    • 13C NMR : Confirm sulfonyl (δ ~110 ppm) and carbonyl (δ ~170 ppm) groups .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to theoretical m/z (e.g., [M+H]+ for C28H33N4O3S: 529.2234) .
    Secondary Validation :
  • X-ray Crystallography : Resolve bond angles and conformations, particularly for the piperidine-benzimidazole junction .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Answer:
SAR Framework :

  • Core Modifications : Synthesize analogs with variations in:
    • Benzimidazole : Replace with indole or purine to assess π-π stacking requirements .
    • Cyclopentylpropanamide : Test linear (e.g., pentyl) or branched (e.g., cyclohexyl) substituents for hydrophobic interactions .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
    • Cellular Uptake : Compare logP values (HPLC-derived) with cytotoxicity (MTT assay) in cancer cell lines .
      Data Analysis :
  • Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/electrostatics with binding scores to targets like tubulin or GPCRs .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Answer:
Case Example : Conflicting reports on antiproliferative activity in benzimidazole-sulfonamide analogs may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affecting compound solubility .
  • Metabolic Stability : Use hepatic microsome assays to identify metabolites that may mask parent compound activity .
    Resolution Strategies :
  • Standardized Protocols : Adopt CLSI guidelines for IC50 determination (72-hour exposure, triplicate replicates) .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:
Stability Profiling :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via UPLC-MS .
  • Photolytic Stability : Expose to UV light (320–400 nm) and monitor sulfonamide bond cleavage via HPLC-DAD .
    Accelerated Stability Testing :
  • Forced Degradation : Use 0.1% H2O2 (oxidative) or 1M HCl (acidic) to identify vulnerable sites (e.g., imidazole ring) .

What strategies are effective for identifying biological targets of this compound in novel pathways?

Answer:
Target Deconvolution :

  • Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, mTOR) .
    Validation :
  • CRISPR Knockout : Target candidate genes (e.g., HDACs) and assess resistance to compound effects .

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